1,1,2-Trimethoxyethane

Description

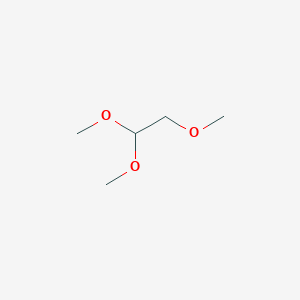

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOZNCVZPFIXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179073 | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-20-5 | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24332-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-TRIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682PCN62W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,2-Trimethoxyethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental characterization of 1,1,2-trimethoxyethane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or a reagent in organic synthesis.

Chemical Identity and Structure

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid.[1] Its chemical structure consists of an ethane backbone with three methoxy groups, two of which are attached to the first carbon atom, forming an acetal functional group, and the third is attached to the second carbon atom.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₃ | [2] |

| Molecular Weight | 120.15 g/mol | [3] |

| CAS Number | 24332-20-5 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 56-59 °C at 56 mmHg | [4] |

| Density | 0.932 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.392 | [5] |

| Flash Point | 23 °C (74 °F) | [4] |

| Solubility | Soluble in water and other polar solvents. | [6] |

| IUPAC Name | This compound | [3] |

| SMILES | COCC(OC)OC | [3] |

| InChIKey | DYOZNCVZPFIXLU-UHFFFAOYSA-N | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Acid-Catalyzed Acetalization

This compound can be synthesized through the acid-catalyzed reaction of methoxyacetaldehyde with methanol. The reaction involves the formation of a hemiacetal intermediate, followed by the elimination of water to form the stable dimethyl acetal. Trimethyl orthoformate can be used as both a reactant and a dehydrating agent to drive the equilibrium towards the product.[8][9][10]

Reactants:

-

Methoxyacetaldehyde

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Acid catalyst (e.g., concentrated Sulfuric Acid or Hydrochloric Acid)[1]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of methoxyacetaldehyde (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).[1]

-

Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

-

Upon completion, neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

-

Remove the excess methanol and other volatile components under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Spectroscopic Characterization

¹H NMR Spectroscopy:

-

Apparatus: A 400 MHz or 500 MHz NMR spectrometer.[12]

-

Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in deuterated chloroform (CDCl₃, approx. 0.6 mL).

-

Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 25 °C[12]

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

¹³C NMR Spectroscopy:

-

Apparatus: A 100 MHz or 125 MHz NMR spectrometer.[12]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 25 °C[12]

-

Internal Standard: CDCl₃ signal at 77.16 ppm.

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

-

Apparatus: A standard FTIR spectrometer.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained from a neat sample. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (liquid cell with a path length of 0.015 mm).[3]

-

Acquisition Parameters:

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically sufficient.

-

-

Data Processing: A background spectrum of the empty KBr plates should be acquired and subtracted from the sample spectrum.

-

Apparatus: A mass spectrometer, for instance, a Hitachi M-80B, capable of electron ionization.[3]

-

Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.[13]

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.[3]

-

Mass Range: Scan from m/z 30 to 150 to cover the molecular ion and expected fragment ions.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Logical Workflow and Relationships

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(24332-20-5) 1H NMR spectrum [chemicalbook.com]

- 8. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Ethane, 1,1,2-trimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Methoxyacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetaldehyde dimethyl acetal, systematically known as 1,1,2-trimethoxyethane, is a valuable acetal in organic synthesis, often utilized as a precursor and intermediate in the production of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its preparation in a laboratory setting. The two main synthetic routes discussed are the acid-catalyzed acetalization of methoxyacetaldehyde and the dehydrogenation of 2-methoxyethanol followed by acetalization.

Introduction

Methoxyacetaldehyde dimethyl acetal (this compound) is an organic compound with the chemical formula C₅H₁₂O₃.[1][2] It possesses a unique structure containing three methoxy groups, which makes it a versatile reagent in various chemical transformations.[3] The presence of the acetal functional group allows it to serve as a protecting group for aldehydes or as a precursor to the methoxyacetaldehyde moiety in multi-step syntheses.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 24332-20-5 | [1][2][4] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Boiling Point | 56-59 °C at 56 mmHg | [1] |

| Density | 0.932 g/mL at 25 °C | [1] |

| Appearance | Colorless liquid | |

| Synonyms | This compound, 2-Methoxyacetaldehyde dimethyl acetal | [1][5] |

Spectroscopic Data: Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for the characterization of methoxyacetaldehyde dimethyl acetal.[6][7][8]

Synthesis Pathways

Two primary pathways for the synthesis of methoxyacetaldehyde dimethyl acetal are outlined below.

Pathway 1: Acid-Catalyzed Acetalization of Methoxyacetaldehyde

This is the most direct method, involving the reaction of methoxyacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with a second molecule of methanol to form the stable dimethyl acetal.

Logical Workflow:

Figure 1: Workflow for the acid-catalyzed acetalization of methoxyacetaldehyde.

Experimental Protocol:

-

Materials:

-

Methoxyacetaldehyde

-

Anhydrous Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

To a stirred solution of methoxyacetaldehyde in an excess of anhydrous methanol, cooled in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.

-

Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure methoxyacetaldehyde dimethyl acetal.

-

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Purity | Yield |

| Methoxyacetaldehyde | 1 | >95% | - |

| Methanol | 5-10 | Anhydrous | - |

| H₂SO₄ (catalyst) | 0.01-0.05 | 98% | - |

| Methoxyacetaldehyde Dimethyl Acetal | - | >98% | 70-85% |

Pathway 2: Dehydrogenation of 2-Methoxyethanol and In-Situ Acetalization

This two-step, one-pot approach involves the initial catalytic dehydrogenation of 2-methoxyethanol to produce methoxyacetaldehyde. The crude methoxyacetaldehyde is then immediately subjected to acid-catalyzed acetalization with methanol without isolation.

Logical Workflow:

Figure 2: Workflow for the synthesis of methoxyacetaldehyde dimethyl acetal via dehydrogenation of 2-methoxyethanol.

Experimental Protocol:

-

Materials:

-

2-Methoxyethanol

-

Dehydrogenation catalyst (e.g., reduced copper)

-

Anhydrous Methanol

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard work-up and purification reagents as in Pathway 1.

-

-

Procedure:

-

Dehydrogenation: Pass the vapors of 2-methoxyethanol over a heated dehydrogenation catalyst (e.g., reduced copper) in a tube furnace at a temperature range of 300-425 °C under a stream of inert gas.[9]

-

Condense the reaction mixture, which contains methoxyacetaldehyde, unreacted 2-methoxyethanol, and byproducts, in a cold trap.

-

Acetalization: Transfer the crude condensate to a reaction flask containing an excess of anhydrous methanol and a catalytic amount of a strong acid.

-

Proceed with the acetalization, work-up, and purification steps as described in Pathway 1.

-

Quantitative Data (Illustrative):

| Reactant/Product | Conditions/Ratio | Purity | Yield |

| 2-Methoxyethanol | - | >99% | - |

| Dehydrogenation Temp. | 300-425 °C | - | - |

| Methoxyacetaldehyde (intermediate) | - | - | 60-80% |

| Methoxyacetaldehyde Dimethyl Acetal | - | >98% | 50-70% (overall) |

Conclusion

The synthesis of methoxyacetaldehyde dimethyl acetal can be effectively achieved through two primary routes. The acid-catalyzed acetalization of methoxyacetaldehyde offers a direct and high-yielding approach, provided the starting aldehyde is readily available. The dehydrogenation of 2-methoxyethanol followed by in-situ acetalization presents a viable alternative, utilizing a more common starting material. The choice of pathway will depend on the availability of starting materials, desired scale of production, and laboratory capabilities. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- 1. Methoxyacetaldehyde dimethyl acetal = 98.0 GC 24332-20-5 [sigmaaldrich.com]

- 2. This compound | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethane, 1,1,2-trimethoxy- [webbook.nist.gov]

- 5. This compound | 24332-20-5 | TCI AMERICA [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum [chemicalbook.com]

- 9. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1,2-Trimethoxyethane (CAS Number: 24332-20-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known by its synonym methoxyacetaldehyde dimethyl acetal, is a versatile acyclic acetal with the CAS number 24332-20-5. This colorless liquid serves as a valuable reagent and solvent in organic synthesis. Its unique structure, featuring three methoxy groups, imparts specific reactivity and solubility properties that make it a useful building block for more complex molecules, particularly in the pharmaceutical industry. Notably, it has been identified as a key reagent in the synthesis of benzimidazole-based IGF-1R inhibitors, which are under investigation for their potential in cancer therapy.[1] This guide provides a comprehensive overview of the technical data, synthesis, and key applications of this compound.

Physicochemical Properties and Specifications

This compound is a flammable liquid that requires careful handling and storage in a cool, dry, and well-ventilated area.[1] It is characterized by the following properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₃ | [1] |

| Molecular Weight | 120.15 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.932 g/mL at 25 °C | [1] |

| Boiling Point | 56-59 °C at 56 mmHg | [1] |

| Flash Point | 23 °C (74 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.392 | [1] |

| Purity (typical) | >98.0% (GC) | |

| Solubility | Soluble in organic solvents such as ethanol and ether. |

Synthesis of this compound

A key method for the synthesis of this compound is through the anodic oxidation of 1,2-dimethoxyethane. This electrochemical method provides a direct route to the target molecule.

Experimental Protocol: Anodic Oxidation of 1,2-Dimethoxyethane

Objective: To synthesize this compound via the anodic oxidation of 1,2-dimethoxyethane.

Reagents:

-

1,2-Dimethoxyethane

-

Methanol (MeOH)

-

Sodium phenylsulfonate (PhSO₃Na)

-

Tris(2,4-dibromophenyl)amine

-

Sodium methoxide (NaOMe)

Equipment:

-

Electrochemical cell with appropriate electrodes

-

Constant current power supply

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

Prepare an electrolyte solution of methanol containing sodium phenylsulfonate and tris(2,4-dibromophenyl)amine as a mediator.

-

Add 1,2-dimethoxyethane to the electrochemical cell.

-

Introduce sodium methoxide to the reaction mixture.

-

Apply a constant current density of 3.3 A·dm⁻² to the cell.

-

Maintain the reaction temperature at 27 °C with stirring.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, discontinue the electrolysis and work up the reaction mixture. This typically involves neutralizing the base, extracting the product with a suitable organic solvent, and drying the organic phase.

-

Purify the crude product by distillation to obtain this compound.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound via anodic oxidation.

Applications in Organic Synthesis

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical field. It can act as a protected form of methoxyacetaldehyde and is used to introduce the methoxymethyl group or other related functionalities.

Role in the Synthesis of Hydantoin and Thiohydantoin Derivatives

A notable application of this compound is in the synthesis of hydantoin and thiohydantoin derivatives, which have been investigated as potential antiviral drugs.[2]

Experimental Protocol: Example of a Reaction Involving this compound

Objective: To demonstrate the use of this compound in a multi-step synthesis of a hydantoin derivative.

Reaction Scheme Overview: this compound is first converted to an intermediate which is then reacted with other building blocks to form the final heterocyclic product. A key step involves the reaction of this compound with phosphorus pentachloride.

Reagents:

-

This compound (Methoxyacetaldehyde dimethyl acetal)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous dimethylformamide (DMF)

-

Methanol

Equipment:

-

Round-bottom flask with a magnetic stirrer and heating mantle

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a reaction flask, add phosphorus pentachloride portion-wise to this compound at 20 °C.

-

Heat the reaction mixture to 60 °C for 1 hour and 15 minutes.

-

Cool the mixture to 0 °C.

-

Add anhydrous dimethylformamide dropwise to the cooled mixture.

-

Heat the reaction mixture to 70 °C for 45 minutes.

-

Cool the mixture to 0 °C and then add methanol.

-

The resulting intermediate can then be isolated and used in subsequent steps to build the hydantoin or thiohydantoin core. The workup may involve extraction and purification by chromatography or crystallization.[2]

Experimental Workflow:

Caption: Reaction workflow using this compound.

Role in Drug Development: IGF-1R Inhibitors

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical target in cancer therapy due to its role in cell proliferation, survival, and differentiation. Overactivation of this pathway is implicated in the growth and metastasis of various tumors.

This compound serves as a crucial building block in the synthesis of certain benzimidazole-based IGF-1R inhibitors.[1] These small molecule inhibitors are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling.

The IGF-1R Signaling Pathway

The binding of IGF-1 or IGF-2 to IGF-1R triggers the autophosphorylation of the receptor's tyrosine kinase domains. This initiates two primary downstream signaling cascades:

-

The PI3K/Akt/mTOR Pathway: This pathway is central to promoting cell survival and proliferation.

-

The Ras/Raf/MAPK Pathway: This pathway is also involved in cell growth and differentiation.

Inhibition of IGF-1R is a therapeutic strategy to disrupt these pathways and induce apoptosis in cancer cells.

IGF-1R Signaling Pathway Diagram:

Caption: Simplified IGF-1R signaling pathway and point of inhibition.

Safety Information

This compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialty chemical with significant utility in organic synthesis, particularly for the pharmaceutical industry. Its role as a precursor in the development of potential anticancer therapeutics targeting the IGF-1R pathway highlights its importance in modern drug discovery. The synthetic routes and reaction applications detailed in this guide provide a technical foundation for researchers and drug development professionals working with this versatile acetal. Careful handling and adherence to safety protocols are essential when working with this flammable and irritant compound.

References

Physical properties of 1,1,2-Trimethoxyethane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,1,2-Trimethoxyethane (CAS No. 24332-20-5), a versatile organic compound utilized in various chemical syntheses. This document outlines its boiling point and density, along with generalized experimental protocols for their determination, to support laboratory research and development activities.

Core Physical Properties

This compound, also known as methoxyacetaldehyde dimethyl acetal, is a colorless liquid. Its physical characteristics are crucial for its handling, application in chemical reactions, and purification processes.

Data Summary

The reported values for the boiling point and density of this compound exhibit some variation across different sources, which may be attributable to different measurement conditions and sample purity. A summary of these properties is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 126 °C | At standard atmospheric pressure.[1][2] |

| 56-59 °C | At reduced pressure (56 mmHg or 56 Torr).[3][4][5][6] | |

| Density | 0.96 g/mL | Specific Gravity at 20/20 °C.[1][2] |

| 0.932 g/mL | At 25 °C.[3][4][7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Distillation is a common method for this determination.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The thermometer bulb is positioned in the vapor path, below the side arm of the distillation flask, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Data Recording: The temperature at which the liquid is actively boiling and a steady stream of distillate is collected is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.

Logical Workflow for Boiling Point Determination

Caption: Generalized workflow for the experimental determination of boiling point.

Determination of Density

Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Methodology using a Digital Density Meter:

Modern digital density meters often utilize an oscillating U-tube.

-

Calibration: The instrument is calibrated using a reference standard of known density, such as dry air and distilled water.

-

Sample Injection: A small sample of this compound is injected into the measuring cell.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density. The temperature is precisely controlled and recorded.

Logical Workflow for Density Determination (Pycnometer Method)

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 5. matestlabs.com [matestlabs.com]

- 6. This compound | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to the Solubility of 1,1,2-Trimethoxyethane in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,2-trimethoxyethane, a versatile acetal solvent and reagent. Given the scarcity of specific quantitative solubility data in publicly available literature, this document focuses on the principle of miscibility, theoretical solubility considerations based on molecular structure, and standardized experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound (CAS No. 24332-20-5) is a colorless liquid with the molecular formula C5H12O3.[1][2] Structurally, it is an acetal derived from methoxyacetaldehyde and is also known as methoxyacetaldehyde dimethyl acetal.[1][2][3] Its unique structure, featuring three ether-like methoxy groups, makes it a valuable compound in organic synthesis, particularly as a solvent for both polar and nonpolar compounds and as a reagent in the pharmaceutical industry.[1][2] Understanding its behavior in various organic solvents is critical for its effective application in chemical reactions, purifications, and formulations.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its physical and chemical properties. The principle of "like dissolves like" is the primary determinant of miscibility, where substances with similar polarities and intermolecular forces tend to be miscible.[4] this compound's structure contains both polar ether linkages and a nonpolar hydrocarbon backbone, suggesting a broad solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 24332-20-5 | [1][5] |

| Molecular Formula | C5H12O3 | [1][5][6] |

| Molecular Weight | 120.15 g/mol | [2][6] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.932 g/mL at 25 °C | [2][3] |

| Boiling Point | 56-59 °C at 56 mm Hg | [2][3] |

| Flash Point | 74 °F (23.3 °C) | [2] |

| Refractive Index | n20/D 1.392 |[2] |

Based on its structure, this compound is expected to be fully miscible with a wide range of common organic solvents. Miscibility, an absolute property, means the substances mix completely in all proportions to form a homogeneous solution.

Table 2: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |

|---|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Similar polarities and hydrogen bond accepting capabilities. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Polar aprotic nature is compatible with the ether groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | "Like dissolves like"; both are ethers. |

| Esters | Ethyl Acetate | Miscible | Similar polarity and intermolecular forces.[4] |

| Halogenated | Dichloromethane, Chloroform | Miscible | Capable of dissolving polar and nonpolar compounds. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | Nonpolar character of the alkyl backbone facilitates interaction. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible/Partially Miscible | The nonpolar nature of alkanes aligns with the compound's hydrocarbon character, though polarity differences may lead to partial miscibility at certain temperatures. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Miscible | Polarity is compatible with the multiple ether functionalities. |

| Water | | Soluble/Miscible | The ether oxygens can act as hydrogen bond acceptors, conferring water solubility.[1] |

Experimental Workflow for Solubility Assessment

For novel solvent-solute pairs where data is unavailable, a systematic experimental approach is necessary. The following workflow outlines the logical steps a researcher would take to characterize the solubility of this compound in a new organic solvent.

Caption: Workflow for determining the solubility or miscibility of a compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments identified in the workflow. These methods are standard in chemical and pharmaceutical laboratories.

Protocol 1: Visual Determination of Miscibility

This method provides a rapid, qualitative assessment of whether two liquids are miscible at a given temperature.[7]

-

Objective: To visually determine if this compound and a selected organic solvent form a single homogeneous phase.

-

Materials:

-

This compound (high purity, ≥99.0%)

-

Test organic solvent (high purity)

-

Calibrated pipettes or graduated cylinders

-

5 mL clear glass vials with caps

-

-

Procedure: a. Add 1.0 mL of the test organic solvent to a clean, dry glass vial.[7] b. Add 1.0 mL of this compound to the same vial. c. Securely cap the vial and shake vigorously for 30-60 seconds. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Visually inspect the mixture against a well-lit background.

-

Interpretation of Results:

-

Miscible: The mixture appears as a single, clear, homogeneous liquid phase with no visible interface.[7]

-

Immiscible: Two distinct liquid layers are observed.[7]

-

Partially Miscible: The mixture initially appears cloudy or forms an emulsion before separating, or a single phase is formed only at certain concentrations but not others.[7]

-

-

Notes: This test should be conducted at a controlled room temperature (e.g., 18–20 °C) as miscibility can be temperature-dependent.[7]

Protocol 2: Quantitative Solubility by Shake-Flask Method

This is a classic and reliable method for determining the equilibrium solubility of a compound in a solvent, particularly when they are not fully miscible.[8]

-

Objective: To quantify the maximum concentration of this compound (solute) that can be dissolved in a specific organic solvent (solvent) at a set temperature.

-

Materials:

-

This compound

-

Test organic solvent

-

Screw-capped vials or flasks

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or NMR Spectrometer)[9][10]

-

Calibrated volumetric glassware and analytical balance

-

-

Procedure: a. Add an excess amount of this compound to a known volume or mass of the test solvent in a flask. The presence of undissolved solute is essential to ensure saturation. b. Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the substances.[8] d. After agitation, allow the flask to rest at the same constant temperature to let undissolved material settle. e. To ensure complete separation of the saturated solution from the excess solute, centrifuge the sample. f. Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter it through a syringe filter to remove any remaining micro-particulates. g. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. h. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.

-

Data Analysis:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

The experiment should be repeated at least in triplicate to ensure reproducibility.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 24332-20-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. The solvent miscibility table updated: miscibility and potential applications of green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02901E [pubs.rsc.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 1,1,2-Trimethoxyethane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,2-trimethoxyethane, a versatile solvent and reagent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural formula of this compound is CH₃OCH₂CH(OCH₃)₂. The spectroscopic data are consistent with this structure, revealing three distinct proton environments and four unique carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 4.513 | Triplet | 1H | CH |

| B | 3.442 | Singlet | 6H | (OCH₃)₂ |

| C | 3.40 | Doublet | 2H | CH₂ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum was also obtained in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 102.7 | CH |

| 71.8 | CH₂ |

| 59.2 | OCH₃ (on CH₂) |

| 53.9 | (OCH₃)₂ |

Infrared (IR) Spectroscopy

The infrared spectrum was obtained from a liquid film of the sample. The table below lists the major absorption bands and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2995, 2938, 2834 | Strong | C-H stretch (alkane) |

| 1465, 1378 | Medium | C-H bend (alkane) |

| 1193, 1126, 1073 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

The mass spectrum was acquired using electron ionization (EI). The table below lists the most abundant fragments and their relative intensities. The molecular ion peak is observed at m/z 120.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 75 | 100 | [CH(OCH₃)₂]⁺ |

| 47 | 19.4 | [CH₂OCH₃]⁺ |

| 31 | 16.8 | [OCH₃]⁺ |

| 59 | 17.2 | [C₂H₃O₂]⁺ |

| 89 | 15.8 | [M - OCH₃]⁺ |

Experimental Protocols

The following sections provide an overview of the general methodologies for the spectroscopic techniques cited.

NMR Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The sample is placed in the NMR spectrometer.

For ¹H NMR spectroscopy , a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. Fourier transformation of the FID yields the NMR spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.

For ¹³C NMR spectroscopy , the procedure is similar, but due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy of Liquid Samples

For the analysis of a pure liquid sample such as this compound, the "liquid film" or Attenuated Total Reflectance (ATR) method is commonly used.

In the liquid film method , a drop of the liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film of the sample. The assembly is then placed in the spectrometer's sample holder.

In the ATR method , a drop of the liquid is placed directly onto the surface of a high-refractive-index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and reflects internally, creating an evanescent wave that penetrates a short distance into the sample.

In both methods, the sample is irradiated with a broad range of infrared frequencies. The detector measures the amount of light that passes through (transmission) or is absorbed by the sample at each frequency. A Fourier transform is then used to convert the raw data into an infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) by losing an electron. The excess energy from the ionization process often causes the molecular ion to fragment into smaller, charged species.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the typical steps involved in spectroscopic analysis.

In-Depth Technical Guide to 1,1,2-Trimethoxyethane for Researchers and Drug Development Professionals

An essential reagent for specialized applications in organic synthesis and pharmaceutical development, 1,1,2-Trimethoxyethane (CAS: 24332-20-5) is a versatile compound valued for its role as a protective agent and reactive intermediate. This guide provides a comprehensive overview of its commercial availability, key suppliers, and detailed insights into its application, supported by experimental protocols and pathway visualizations.

Commercial Availability and Suppliers

This compound, also known as methoxyacetaldehyde dimethyl acetal, is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements.[1] Purity levels typically exceed 98%, with the compound being offered in quantities ranging from grams to kilograms.[2][3] For larger quantities, direct inquiries with manufacturers are recommended.

Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be verified with the respective suppliers.

| Supplier | Typical Quantities Offered | Purity | Notes |

| Sigma-Aldrich | 50 mL | ≥98.0% (GC) | Also known as Methoxyacetaldehyde dimethyl acetal.[3] |

| TCI America | 25 mL, 100 mL, 500 mL | >98.0% (GC) | Provides detailed safety and handling information.[2] |

| Parchem | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote, Drum/Bag, R&D/Pilot | Varies | Offers a wide range of packaging options for different scales.[4] |

| Santa Cruz Biotechnology | Inquire for availability | - | For research use only.[5] |

Physicochemical Properties

A clear, colorless liquid, this compound possesses the following key physical and chemical properties:[1]

| Property | Value |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Boiling Point | 56-59 °C at 56 mmHg[3] |

| Density | 0.932 g/mL at 25 °C[3] |

| Flash Point | 22.5 °C (72.5 °F) - closed cup[3] |

| Refractive Index | n20/D 1.392 (lit.) |

Applications in Organic Synthesis and Drug Development

The primary utility of this compound in a laboratory and industrial setting stems from its function as a protecting group for aldehydes and as a reactive intermediate in the synthesis of complex molecules.[1]

Acetal Protecting Group

Acetals are crucial protecting groups in organic synthesis, offering stability in neutral to strongly basic conditions.[6][7] This allows for chemical transformations on other parts of a molecule without affecting a reactive carbonyl group. This compound serves as a precursor for the formation of a dimethyl acetal, effectively masking an aldehyde functionality.

The general mechanism for acetal formation involves the acid-catalyzed reaction of a carbonyl compound with an alcohol. To favor the formation of the acetal, water, a byproduct of the reaction, is typically removed.[8]

Role in the Synthesis of IGF-1R Inhibitors

A significant application of this compound is in the synthesis of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[1] Specifically, it has been utilized in the development of compounds such as BMS-536924 and BMS-577098.[9] In this context, this compound is used to introduce a key structural motif that helps in modulating the pharmacological properties of the inhibitor, such as improving aqueous solubility and mitigating inhibition of cytochrome P450 enzymes like CYP3A4.[1][9]

While the precise, step-by-step experimental protocol from the proprietary development of these specific inhibitors is not publicly detailed, the general synthetic strategies for benzimidazole derivatives often involve the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[10][11] It is in the synthesis of the requisite aldehyde or carboxylic acid fragment that this compound would likely be employed as a protected form of a methoxyacetaldehyde moiety.

Experimental Protocols

General Protocol for Dimethyl Acetal Formation

This protocol describes the protection of an aldehyde as a dimethyl acetal using methanol, which is analogous to the structure of this compound.

Materials:

-

Aldehyde (1.0 eq)

-

Anhydrous Methanol (can be used as solvent)

-

Trimethyl orthoformate (1.2 - 1.5 eq, as a dehydrating agent)[12]

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 0.01 - 0.05 eq)

-

Anhydrous solvent (e.g., Dichloromethane, if methanol is not the solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

-

Add methanol (at least 2.2 equivalents, or use as the solvent) and trimethyl orthoformate.

-

Add the acid catalyst to the stirred solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

-

If a solid catalyst was used, remove it by filtration.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).[13]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

-

The product can be further purified by distillation or column chromatography on silica gel if necessary.

General Protocol for Deprotection of a Dimethyl Acetal

Materials:

-

Dimethyl acetal

-

Acetone/Water mixture (e.g., 9:1) or THF/aqueous acid

-

Acid catalyst (e.g., p-TsOH, HCl, or Amberlyst-15 resin)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the dimethyl acetal in the acetone/water mixture or other suitable solvent.

-

Add the acid catalyst.

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) to facilitate deprotection. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde.

Conclusion

This compound is a commercially accessible and highly useful reagent for researchers, particularly in the fields of organic synthesis and drug development. Its role as a stable protecting group for aldehydes allows for the execution of complex synthetic routes. While detailed proprietary synthesis methods for its use in specific drug candidates are not always public, the fundamental principles of acetal chemistry and the general protocols provided in this guide offer a solid foundation for its application in the laboratory. Researchers are encouraged to consult the safety data sheets provided by suppliers for proper handling and storage procedures.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 24332-20-5 | TCI AMERICA [tcichemicals.com]

- 3. 甲氧基乙醛缩二甲醇 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. scbt.com [scbt.com]

- 6. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 11. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Navigating the Risks: A Technical Guide to the Safe Handling of 1,1,2-Trimethoxyethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1,1,2-Trimethoxyethane (CAS No. 24332-20-5), a versatile organic compound utilized as a solvent and reagent in various chemical syntheses, including pharmaceutical development.[1][2] Due to its flammable nature and potential health hazards, a thorough understanding and implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Physicochemical and Toxicological Profile

This compound is a colorless to almost colorless, clear liquid with a mild, sweet odor.[1] It is recognized by several synonyms, including Methoxyacetaldehyde Dimethyl Acetal.[3][4][5] Its key physical, chemical, and toxicological properties are summarized below to provide a foundational understanding of its hazard profile.

Physical and Chemical Properties

A summary of the key quantitative physical and chemical data for this compound is presented in Table 1. This information is critical for the safe design of experiments and for appropriate storage and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C5H12O3 | [1][3][4][5] |

| Molecular Weight | 120.15 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.932 g/mL at 25 °C | [2][3] |

| Boiling Point | 126 °C; 56-59 °C at 56 mm Hg | [2] |

| Flash Point | 23 °C (73.4 °F) | [3] |

| Refractive Index | n20/D 1.392 | [2][3] |

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential health effects.

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 2 / Category 3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor | [1][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | Category 2A / Category 2 | H319: Causes serious eye irritation | [1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to detailed experimental protocols is crucial for minimizing the risks associated with this compound. The following sections outline the necessary procedures for handling, storage, and emergency response.

Hierarchy of Controls

A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures. The following diagram illustrates this principle as applied to handling this compound.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is the correct use of Personal Protective Equipment.[6] The required PPE for handling this compound is detailed in Table 3.

| Body Part | Protection | Standard/Specification |

| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors if ventilation is inadequate or exposure limits are exceeded. | EN 149 or NIOSH/MSHA approved |

| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended for procedures with a high risk of contamination. | |

| Body | Flame-retardant, anti-static protective clothing. A fully buttoned, long-sleeved lab coat is required. | |

| Feet | Closed-toe shoes, preferably safety footwear. |

Handling and Storage Protocols

Handling:

-

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[7]

-

Use only non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8]

-

Keep the chemical away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[8]

-

Avoid contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

-

Keep away from heat and sources of ignition.[8]

-

Store in a designated flammables area.[8]

-

Incompatible materials to avoid include acids and strong oxidizing agents.[3][8]

Spill and Emergency Response Workflow

In the event of a spill or exposure, a rapid and coordinated response is essential. The following workflow outlines the key steps to be taken.

Caption: Workflow for responding to a spill or exposure incident.

First-Aid Measures

Immediate and appropriate first aid can significantly mitigate the adverse effects of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Consult a physician.[8][9]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor. Its vapors are heavier than air and may travel to a source of ignition and flash back.[8][9] Vapors may form explosive mixtures with air at ambient temperatures.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8] Water mist may be used to cool closed containers.[8]

-

Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance.

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[8] Containers may explode when heated.[8]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations

All waste generated from handling this compound must be treated as hazardous chemical waste.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[9] Do not let the product enter drains.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier, nor for comprehensive safety training. Always consult the SDS and your institution's safety protocols before working with this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 24332-20-5 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

The Versatility of 1,1,2-Trimethoxyethane in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trimethoxyethane, also known by its synonym Methoxyacetaldehyde Dimethyl Acetal, is a versatile yet underutilized reagent in the field of organic synthesis.[1][2] With the chemical formula C₅H₁₂O₃, this compound serves as a stable and convenient precursor to the reactive methoxyacetaldehyde, finding applications as a building block, a protecting group, and a solvent in a variety of chemical transformations.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where precise molecular architecture is paramount. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with physical and chemical properties, and a logical workflow for its application in synthesis.

Core Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.

| Property | Value | Reference |

| CAS Number | 24332-20-5 | [3] |

| Molecular Formula | C₅H₁₂O₃ | [3] |

| Molecular Weight | 120.15 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 56-59 °C at 56 mmHg | |

| Density | 0.932 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.392 | |

| Flash Point | 23 °C | |

| Purity (GC) | >98.0% |

Key Applications in Organic Synthesis

The unique structure of this compound, possessing both an acetal and a methoxy group, allows for its participation in a range of organic reactions.

As a Precursor to Methoxyacetaldehyde

Under acidic conditions, the acetal functionality of this compound can be hydrolyzed to unmask the corresponding aldehyde, methoxyacetaldehyde. This in situ generation of a reactive aldehyde is a key feature of its utility, as methoxyacetaldehyde itself can be unstable.

A general workflow for the utilization of this compound as a methoxyacetaldehyde surrogate is depicted below. This involves the acid-catalyzed deprotection to the aldehyde, which then participates in a subsequent reaction, such as a carbon-carbon bond-forming reaction.

Role in the Synthesis of Bioactive Molecules

A notable application of this compound is in the synthesis of complex pharmaceutical compounds. It has been identified as a key reagent in the preparation of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy.[2] In these syntheses, it likely serves as the source of a two-carbon unit with a methoxy group, which is incorporated into the final structure of the inhibitor.

The general synthetic approach towards these inhibitors involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. While specific experimental details for the use of this compound in this context are proprietary and not publicly available, a logical synthetic pathway can be proposed.

Acetal Exchange and Protecting Group Chemistry

The dimethyl acetal group in this compound can undergo transacetalization with other carbonyl compounds or diols in the presence of an acid catalyst. This allows for the protection of aldehydes and ketones. While specific quantitative data for transacetalization using this compound is not extensively reported, the principles are analogous to those for other simple acetals like 1,1-dimethoxyethane.

Experimental Protocol: General Procedure for Acetal Protection

A general protocol for the protection of a carbonyl group using an acetal exchange reaction is as follows. Note that reaction conditions should be optimized for each specific substrate.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carbonyl compound (1 equivalent).

-

Solvent and Reagent: Add an anhydrous solvent (e.g., dichloromethane or toluene) and an excess of this compound (2-5 equivalents).

-

Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, sulfuric acid, or boron trifluoride etherate).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography.

The corresponding deprotection can be achieved by treating the acetal with aqueous acid.

Conclusion

This compound is a valuable reagent with significant potential in organic synthesis. Its ability to act as a stable precursor to methoxyacetaldehyde, coupled with its utility in acetal exchange reactions, makes it a useful tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. While detailed, publicly available experimental data on its applications remains somewhat limited, the fundamental principles of its reactivity provide a strong basis for its inclusion in the synthetic chemist's toolkit. Further exploration of its reaction scope and the development of optimized protocols will undoubtedly expand its role in modern organic chemistry.

References

Unveiling the Chemistry of Acetals: A Deep Dive into the Discovery and History of 1,1,2-Trimethoxyethane

For Immediate Release

A comprehensive exploration into the origins of acetal chemistry, this technical guide navigates the historical milestones and synthetic evolution of acetals, with a specific focus on the versatile reagent, 1,1,2-Trimethoxyethane. Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of its discovery, synthesis, and critical role in modern pharmaceutical development.

A Glimpse into the Past: The Dawn of Acetal Chemistry

The study of acetals, organic compounds characterized by two ether groups attached to the same carbon atom, dates back to the late 19th and early 20th centuries. Pioneering chemists of the era, including Nobel laureate Emil Fischer, laid the groundwork for our understanding of these structures. Their early investigations into the reactions of aldehydes and alcohols in the presence of acid catalysts were instrumental in elucidating the formation of acetals and their hemiacetal intermediates. These foundational studies revealed the unique stability of acetals under neutral and basic conditions, a property that would later be exploited extensively in organic synthesis as a protective group strategy for carbonyl functionalities.

Further advancements in the 20th century, notably the development of polyoxymethylene (POM), a thermoplastic polymer also known as acetal resin, by DuPont in the 1950s, showcased the broader industrial potential of this class of compounds. This period marked a significant expansion in the applications of acetals beyond the laboratory, highlighting their utility as robust materials in various commercial products.

The Emergence of this compound: Synthesis and Properties

While a definitive historical account of the first synthesis of this compound (CAS 24332-20-5) remains elusive in early literature, its preparation follows the fundamental principles of acetalization. The logical precursor to this compound is methoxyacetaldehyde. The synthesis involves the acid-catalyzed reaction of methoxyacetaldehyde with methanol, leading to the formation of the corresponding dimethyl acetal.

The reaction proceeds via a hemiacetal intermediate, which is in equilibrium with the starting aldehyde and alcohol. To drive the reaction towards the formation of the stable acetal, conditions are typically employed to remove water, a byproduct of the reaction. This can be achieved through the use of a Dean-Stark apparatus or a dehydrating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24332-20-5 |

| Molecular Formula | C₅H₁₂O₃ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless liquid |

| Density | 0.932 g/mL at 25 °C |

| Boiling Point | 56-59 °C at 56 mmHg |

| Flash Point | 22.5 °C |

| Refractive Index | 1.392 (at 20 °C) |

The data presented in this table is compiled from various chemical and safety data sheets.

A Critical Role in Drug Development: Synthesis of Benzimidazole-Based IGF-1R Inhibitors

A significant application of this compound in modern medicinal chemistry is its use as a key reagent in the synthesis of benzimidazole-based inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation and survival.

The synthesis of these inhibitors often involves the construction of a benzimidazole core. A common synthetic route is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Experimental Protocol: Synthesis of a Benzimidazole Core for IGF-1R Inhibitors

The following is a generalized experimental protocol for the synthesis of a benzimidazole derivative, a key step where a reagent like this compound could be utilized or its precursor, methoxyacetaldehyde, could be protected.

Materials:

-

o-Phenylenediamine derivative

-

Carboxylic acid derivative (or an aldehyde precursor that can be oxidized in situ)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the o-phenylenediamine derivative (1 equivalent) and the carboxylic acid derivative (1.1 equivalents) in a suitable solvent.

-

Acid Catalysis: Add a catalytic amount of the acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.

Signaling Pathways and Logical Relationships

The significance of this compound in the synthesis of IGF-1R inhibitors is rooted in the critical role of the IGF-1R signaling pathway in cancer. Inhibition of this pathway can disrupt downstream signaling cascades that promote tumor growth and survival.

Methodological & Application

Application Notes and Protocols: 1,1,2-Trimethoxyethane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly within pharmaceutical and drug development, the selective protection of reactive functional groups is a cornerstone of success. Aldehydes, with their high electrophilicity, often necessitate temporary masking to avert unwanted side reactions. The formation of an acetal is a classic and robust strategy for aldehyde protection. This document provides detailed application notes and protocols for the use of 1,1,2-trimethoxyethane, also known as methoxyacetaldehyde dimethyl acetal, as a reagent for the protection of aldehydes.[1][2][3]

This compound serves as a precursor for the formation of a 2-methoxy-1,3-dioxolane or a related acyclic acetal, effectively shielding the aldehyde functionality. This protection strategy is advantageous due to the general stability of the resulting acetal under neutral to strongly basic conditions, allowing for a wide array of chemical transformations to be performed on other parts of the molecule.[4][5] The aldehyde can be readily regenerated under mild acidic conditions.[4][6] Notably, this compound is a reagent utilized in the synthesis of complex molecules, including benzimidazole-based IGF-1R inhibitors for potential cancer therapy.[1]

Stability of the Acetal Protecting Group

The acetal group derived from this compound exhibits stability characteristics typical of acyclic acetals, making it a reliable choice for protecting aldehydes during various synthetic transformations.

-

Basic and Neutral Conditions: Acetals are exceptionally stable in neutral and basic media. They are unreactive towards a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and metal hydrides (e.g., lithium aluminum hydride and sodium borohydride).[4][5] They are also stable to most oxidizing and reducing agents that are not employed under acidic conditions.[4]

-

Acidic Conditions: Acetals are labile under acidic conditions, particularly in the presence of water. This susceptibility to acid-catalyzed hydrolysis is the fundamental principle behind the deprotection step, allowing for the regeneration of the parent aldehyde.[4][5] The rate of hydrolysis can be influenced by the strength of the acid, temperature, and the amount of water present. A variety of acidic catalysts, from aqueous mineral acids to solid-supported acids, can be employed for deprotection.[6][7][8]

Data Presentation

Table 1: Protection of Various Aldehydes as Dimethyl Acetals *

| Aldehyde Substrate | Product | Time (min) | Conversion (%) | Isolated Yield (%) |